2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

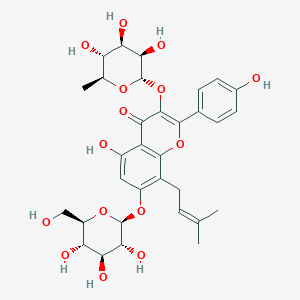

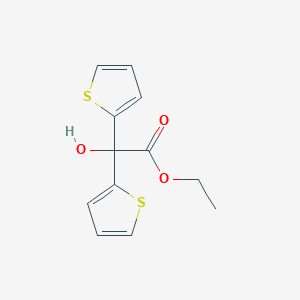

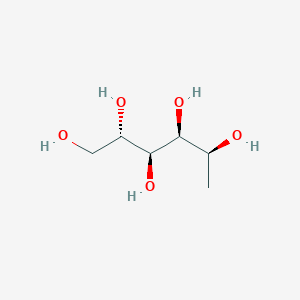

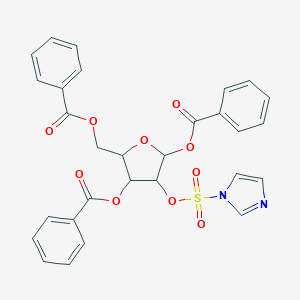

“2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” is a chemical compound with the molecular formula C29H24N2O10S . It is synthesized by the condensation of 1,3,5-triacetylbenzene with 2,4,6,-trichlorobenzoyl chloride in the presence of triethylamine and sodium methoxide .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole derivatives from readily available starting materials . The synthesis of “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” involves the condensation of 1,3,5-triacetylbenzene with 2,4,6,-trichlorobenzoyl chloride in the presence of triethylamine and sodium methoxide .

Molecular Structure Analysis

The molecular structure of “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” consists of a ribofuranose ring substituted with benzoyl groups at the 1, 3, and 5 positions, and an imidazoylsulfonyl group at the 2 position .

Chemical Reactions Analysis

Imidazole derivatives are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” include a molecular weight of 592.57300 g/mol, a density of 1.42 g/cm3, and a boiling point of 749.9ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used as a reagent in the preparation of modified proteins for structural analysis and characterization . The sulfonyl group in the compound can react with amino groups in proteins, forming a stable sulfonamide bond that can be useful in protein labeling and modification studies.

Drug Development

In the field of drug development, the compound’s unique structure makes it a valuable intermediate for the synthesis of potential pharmaceuticals. Its imidazole ring, a common motif in many drugs, can interact with various biological targets, making it a key component in the synthesis of new therapeutic agents .

Chemical Biology

Chemical biologists use this compound to study biochemical processes and to develop new biochemical tools. Its ability to modify sugars and other biomolecules makes it an important tool for understanding and manipulating biological systems at the molecular level .

Molecular Imaging

The compound’s ability to be tagged onto biomolecules makes it a candidate for use in molecular imaging. By attaching it to molecules that target specific cells or tissues, researchers can visualize biological processes in real-time, aiding in the diagnosis and monitoring of diseases .

Synthetic Chemistry

As a synthetic intermediate, this compound is used to create complex molecules with high precision. Its protective benzoyl groups and reactive sulfonyl moiety allow for selective reactions, which are crucial in the synthesis of intricate organic compounds .

Material Science

In material science, the compound’s structural components can be used to modify the surface properties of materials. This can enhance the interaction of materials with biological systems, which is beneficial in the development of biocompatible materials .

Analytical Chemistry

Analytical chemists employ this compound in the development of new analytical methods. Its reactivity with various functional groups allows for the creation of novel probes and sensors that can detect specific substances with high sensitivity .

Bioconjugation Techniques

The compound is also used in bioconjugation techniques, where it is used to attach various molecules to proteins or other biomolecules. This is particularly useful in the creation of targeted drug delivery systems, where the compound can be used to link therapeutic agents to targeting moieties .

Safety and Hazards

Direcciones Futuras

Imidazole derivatives have been recognized for their wide range of applications in medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that “2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose” and other imidazole derivatives may have potential future applications in drug discovery and development.

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-imidazol-1-ylsulfonyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2/t23-,24-,25-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQMZEQWPVIFFR-DOUCHOMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)N4C=CN=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)N4C=CN=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose | |

CAS RN |

97614-42-1 |

Source

|

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate 2-(1H-imidazole-1-sulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)